![molecular formula C10H11BrO3 B1500032 Methyl 3-bromo-4-ethoxybenzoate CAS No. 24507-28-6](/img/structure/B1500032.png)
Methyl 3-bromo-4-ethoxybenzoate
Overview
Description
“Methyl 3-bromo-4-ethoxybenzoate” is a chemical compound with the CAS Number: 24507-28-6 . It has a molecular weight of 259.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11BrO3 . The InChI code for this compound is 1S/C10H11BrO3/c1-3-14-9-5-4-7 (6-8 (9)11)10 (12)13-2/h4-6H,3H2,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 298.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 52.4±0.3 cm3 .
Scientific Research Applications
Efficient Synthesis Processes
One study reported an efficient and cost-effective synthesis process for a closely related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, which is a key intermediate in the preparation of repaglinide, an oral hypoglycemic agent. This synthesis involved a two-step process starting from 2-hydroxy-4-methylbenzoic acid, demonstrating improved yield and purity over previous methods (Salman et al., 2002).
Photodynamic Therapy Applications
Another study synthesized new zinc phthalocyanine derivatives, which showed high singlet oxygen quantum yields and good fluorescence properties. These derivatives are potentially useful as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the role of brominated and ethoxylated compounds in medical applications (Pişkin et al., 2020).
Advanced Organic Synthesis
Research into the synthesis of complex organic molecules has also benefited from compounds like methyl 3-bromo-4-ethoxybenzoate. For instance, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline was facilitated by the reaction of a similar compound, methyl 2-azido-5-bromobenzoate, with other organic reagents, showcasing the versatility of brominated and ethoxylated compounds in constructing heterocyclic structures (Pokhodylo et al., 2019).
Material Science and Chemistry
In material science, the synthesis and characterization of novel compounds, such as methyl 4-hydroxybenzoate derivatives, have been explored for their potential applications in cosmetics, drugs, and food preservatives. These studies often involve detailed structural analysis and theoretical computations to understand the properties and applications of these compounds (Sharfalddin et al., 2020).
Proton Shuttles in Organic Reactions
Investigations into the use of biaryl carboxylic acids as proton shuttles have identified compounds such as 3-ethoxy-2-phenylbenzoic acid as superior in yield and selectivity for substrate functionalization. This highlights the role of ethoxy-substituted benzoic acid derivatives in facilitating organic reactions (Pi et al., 2018).
Safety and Hazards
“Methyl 3-bromo-4-ethoxybenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information pictograms indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 3-bromo-4-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZJVWOEXLSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661084 | |
Record name | Methyl 3-bromo-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24507-28-6 | |
Record name | Methyl 3-bromo-4-ethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24507-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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